molecular formula C10H19NO2 B8772548 Ethyl 4-amino-2-ethylcyclopentanecarboxylate

Ethyl 4-amino-2-ethylcyclopentanecarboxylate

Cat. No. B8772548
M. Wt: 185.26 g/mol
InChI Key: LHQPJZYELYJDLU-UHFFFAOYSA-N
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Patent
US08962629B2

Procedure details

To a vessel containing a slurry of 20% Pd(OH)2—C (12.9 g, 92.0 mmol) in EtOH (1.0 L) was added ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate (129 g, 352 mmol, Preparation #EE.1). The reaction was shaken for about 90 min at about 50° C. under about 30 psi of H2. After removal of the H2 source, the resulting mixture was filtered through a pad of Celite® and the filtrate was concentrated under reduced pressure to give ethyl 4-amino-2-ethylcyclopentanecarboxylate (64.5 g, 99%) as a yellow syrup: 1H NMR (CDCl3) δ 4.03-3.88 (m, 2H), 3.17 (m, 1H), 2.68 (m, 1H), 2.09-2.02 (m, 2H), 2.02-1.94 (m, 2H), 1.84 (m, 1H), 1.58-1.48 (m, 1H), 1.32-1.18 (m, 1H), 1.09 (m, 3H), 1.03 (m, 2H), 0.78-0.69 (m, 3H).
[Compound]
Name
Pd(OH)2—C
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate
Quantity
129 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[CH:9]1[CH2:13][CH:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]([CH2:19][CH3:20])[CH2:10]1)C1C=CC=CC=1>CCO>[NH2:8][CH:9]1[CH2:13][CH:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]([CH2:19][CH3:20])[CH2:10]1

Inputs

Step One
Name
Pd(OH)2—C
Quantity
12.9 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate
Quantity
129 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1CC(C(C1)C(=O)OCC)CC)CC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was shaken for about 90 min at about 50° C. under about 30 psi of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the H2 source
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1CC(C(C1)C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 64.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.